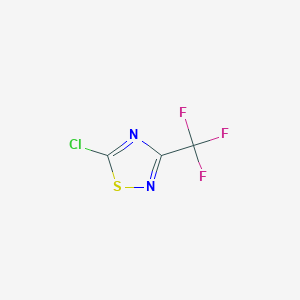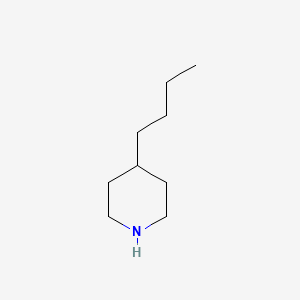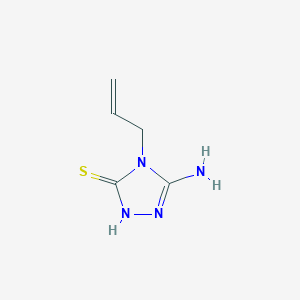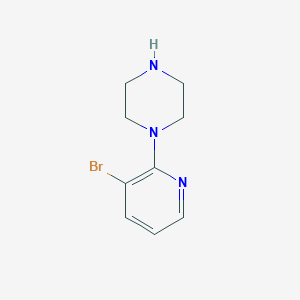
1-(3-Bromopyridin-2-yl)piperazine
概要
説明
1-(3-Bromopyridin-2-yl)piperazine is a chemical compound that can be synthesized through various methods and has potential applications in pharmaceutical chemistry. The compound features a bromopyridine moiety linked to a piperazine ring, which is a common structural motif in many biologically active molecules.
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored in several studies. For instance, a one-pot synthesis method for 3-trifluoromethylated piperazin-2-ones was developed by reacting trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines . Another study presented a convenient preparation of (1H-azol-1-yl)piperidines, which involved the arylation of azoles with bromopyridines followed by the reduction of the pyridine ring . Although these methods do not directly describe the synthesis of 1-(3-Bromopyridin-2-yl)piperazine, they provide insights into the types of reactions and conditions that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1-(3-Bromopyridin-2-yl)piperazine is characterized by the presence of a piperazine ring, which is known to be a versatile scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions. The bromopyridine moiety can act as a handle for further functionalization through cross-coupling reactions, as demonstrated in the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine derivatives .
Chemical Reactions Analysis
Piperazine itself is an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . This highlights the reactivity of the piperazine ring in catalyzing the formation of complex heterocyclic structures. The bromopyridine part of 1-(3-Bromopyridin-2-yl)piperazine could potentially undergo further chemical transformations, such as Suzuki coupling, as indicated by the use of (2-fluoropyridin-3-yl)boronic acid in related reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(3-Bromopyridin-2-yl)piperazine are not detailed in the provided papers, the properties of similar compounds can be inferred. Piperazine derivatives are generally solid at room temperature and may exhibit varying solubilities in organic solvents or water, depending on the substituents present on the ring. The presence of the bromopyridine group suggests that the compound may be amenable to nucleophilic substitution reactions, which could affect its chemical stability and reactivity .
科学的研究の応用
Pharmaceuticals
Piperazine is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Agrochemicals
“1-(3-Bromopyridin-2-yl)piperazine” is used in the development of agrochemicals.
Organic Electronics
This compound also has applications in the development of materials for organic electronics.
Chemodivergent Synthesis
“1-(3-Bromopyridin-2-yl)piperazine” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This process involves different reaction conditions, and the resulting compounds have significant biological and therapeutic value .
Anti-tubercular Agents
Compounds similar to “1-(3-Bromopyridin-2-yl)piperazine” have been used in the design and synthesis of anti-tubercular agents . These agents are crucial in the fight against tuberculosis, a major global health issue .
Synthesis of Piperazine Derivatives
“1-(3-Bromopyridin-2-yl)piperazine” can be used in the synthesis of various piperazine derivatives . These derivatives have a wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
将来の方向性
特性
IUPAC Name |
1-(3-bromopyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMBSIUPQJYAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535565 | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopyridin-2-yl)piperazine | |
CAS RN |
87394-56-7 | |
| Record name | 1-(3-Bromo-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

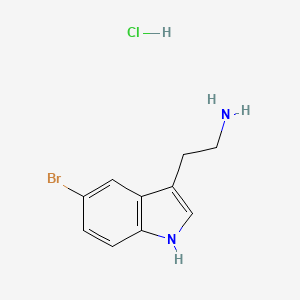
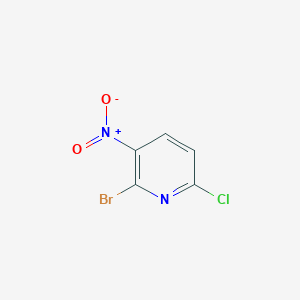
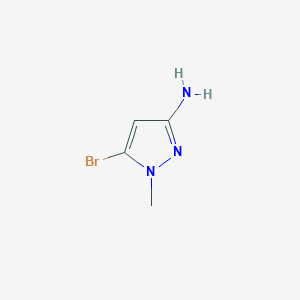
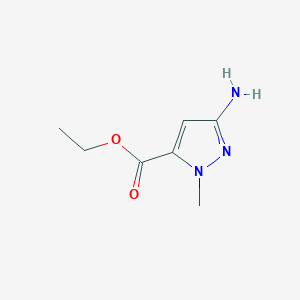
![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)
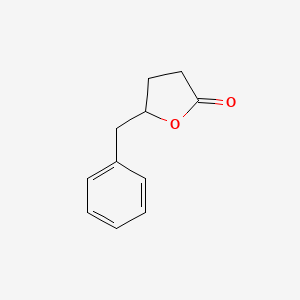
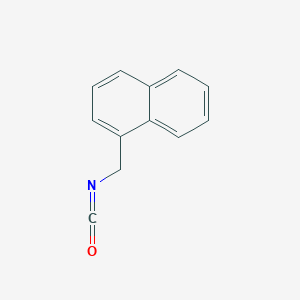
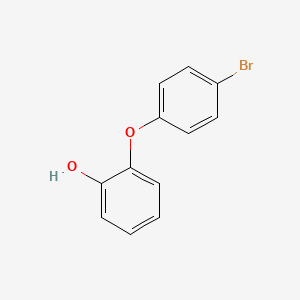
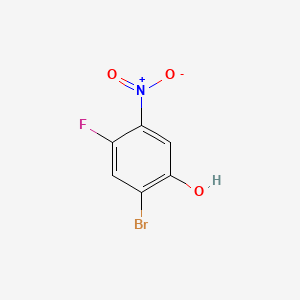

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)
